rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride is a chemical compound with the molecular formula C17H24ClN3O2 and a molecular weight of 337.8. This compound is notable for its unique structure, which includes a cyclopropylpyrrolidine moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride include:
- rac-(3R,4S)-4-aminooxolane-3-carboxamide hydrochloride
- rac-(3R,4S)-4-azidooxan-3-amine hydrochloride
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture. The uniqueness of rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride lies in its cyclopropylpyrrolidine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H24ClN3O2 |
---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
N-[2-[(3S,4R)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl]-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-11-2-4-13(5-3-11)17(22)19-8-16(21)20-9-14(12-6-7-12)15(18)10-20;/h2-5,12,14-15H,6-10,18H2,1H3,(H,19,22);1H/t14-,15+;/m0./s1 |
InChI-Schlüssel |
KHBZQEGSNSABKU-LDXVYITESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N2C[C@H]([C@@H](C2)N)C3CC3.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N2CC(C(C2)N)C3CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.